Minoxidil

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5.

>31.4 [ug/mL]

Synonyms

Canonical SMILES

Minoxidil in Hair Loss Research

Minoxidil's journey to becoming a hair loss treatment began as a medication for a completely different condition. Originally developed as an oral medication for high blood pressure in the 1970s, an unexpected side effect emerged - hair growth in patients taking the drug [National Institutes of Health (.gov), Minoxidil for Hair Growth: A Research-Based Guide to Results and Usage, ]. This observation sparked scientific research into the topical application of minoxidil for hair loss treatment.

Mechanisms of Action (MOA) in Hair Growth

- Extending the Anagen Phase: Hair follicles go through a cycle of growth (anagen), resting (telogen), and shedding (catagen) phases. Minoxidil is believed to prolong the anagen phase, allowing hair to grow for a longer duration and potentially leading to thicker hair [National Center for Biotechnology Information (.gov), Minoxidil and its use in hair disorders: a review, ].

- Increased Blood Flow: Studies suggest that particularly at higher concentrations (around 5%), minoxidil might increase blood flow to hair follicles, potentially delivering more oxygen and nutrients for growth [Hims & Hers, Minoxidil – What the Scientific Studies Say, ].

Research Beyond Androgenic Alopecia

While most recognized for treating Androgenic Alopecia (pattern hair loss), research is exploring the use of minoxidil for other hair loss conditions:

- Alopecia Areata: This autoimmune disease causes patchy hair loss. Studies suggest topical minoxidil might be an adjuvant therapy to promote hair regrowth alongside other treatments [National Center for Biotechnology Information (.gov), Minoxidil and its use in hair disorders: a review, ].

- Scarring Alopecia: Early research indicates a potential benefit of minoxidil in slowing the progression of certain types of scarring alopecia [National Center for Biotechnology Information (.gov), Minoxidil and its use in hair disorders: a review, ].

- Chemotherapy-Induced Alopecia: Topical minoxidil use during and after chemotherapy might shorten the duration of hair loss [National Center for Biotechnology Information (.gov), Minoxidil for Hair Growth: A Research-Based Guide to Results and Usage, ].

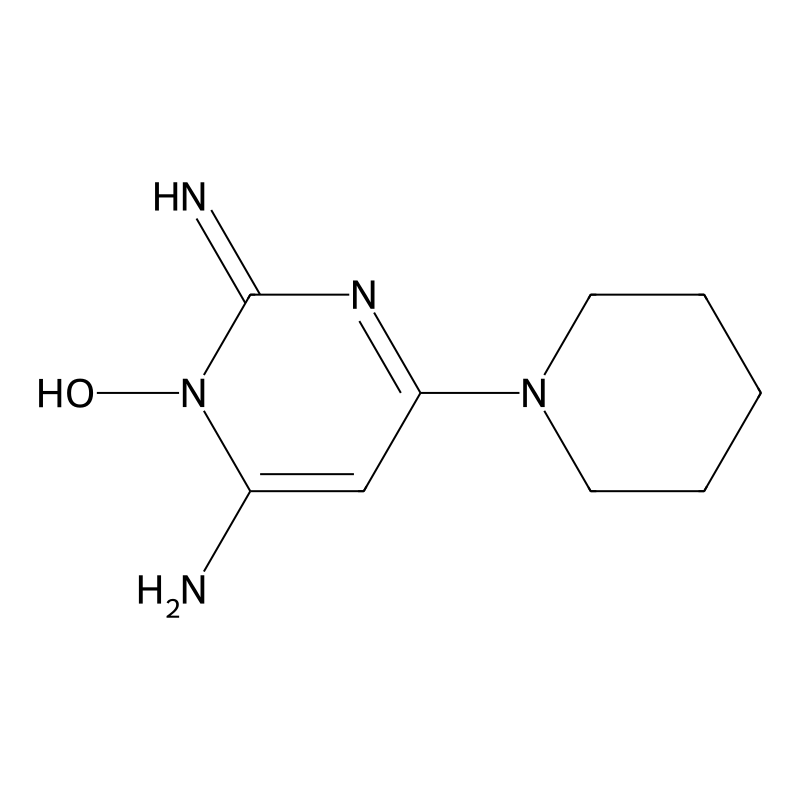

Minoxidil is a pharmaceutical compound primarily recognized for its use as a topical treatment for hair loss and as an oral medication for hypertension. It is classified chemically as 6-amino-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine and has the empirical formula . As a white to off-white crystalline powder, minoxidil is odorless and soluble in various solvents, including propylene glycol and methanol, but has limited solubility in water .

Originally developed as an antihypertensive agent, minoxidil acts by relaxing blood vessels, leading to decreased blood pressure. Its vasodilatory effects are attributed to the opening of adenosine triphosphate-sensitive potassium channels in vascular smooth muscle . In the context of hair loss treatment, minoxidil is believed to stimulate hair growth by prolonging the anagen phase (the active growth phase of hair follicles) and shortening the telogen phase (the resting phase) .

Minoxidil undergoes several chemical transformations in the body. Upon administration, it is metabolized primarily through glucuronidation, yielding minoxidil sulfate, which is the active form responsible for its pharmacological effects . The conversion involves sulfotransferase enzymes that facilitate the sulfation process. The metabolic pathway can be represented as follows:

- Absorption: Minoxidil is absorbed almost completely after oral administration.

- Metabolism: Approximately 90% of minoxidil is metabolized, primarily via glucuronidation.

- Active Metabolite: Minoxidil sulfate exerts significant biological activity compared to its parent compound .

Minoxidil's biological activity encompasses both its antihypertensive properties and its ability to promote hair growth. The mechanisms include:

- Vasodilation: By opening potassium channels, minoxidil induces relaxation of vascular smooth muscle, leading to reduced peripheral resistance and lower blood pressure .

- Hair Growth Stimulation: Minoxidil stimulates hair follicles by increasing blood flow and nutrient delivery to the scalp. It also promotes cell proliferation within hair follicles and enhances the expression of vascular endothelial growth factor .

Additionally, minoxidil has been shown to influence various signaling pathways related to cell survival and proliferation, including the activation of extracellular signal-regulated kinase and Akt pathways .

The synthesis of minoxidil involves multiple steps starting from barbituric acid:

- Formation of 2,4,6-Trichloropyrimidine: Barbituric acid reacts with phosphorus oxychloride.

- Conversion to 2,4-Diamino-6-chloropyrimidine: Reaction with ammonium.

- Formation of 2,4-Diamino-6-(2,4-dichlorophenoxy)pyrimidine: Reaction with 2,4-dichlorophenol in the presence of potassium hydroxide.

- Oxidation: The product undergoes oxidation using 3-chloroperbenzoic acid.

- Final Modification: Replacement of the dichlorophenoxyl group with a piperidine group at elevated temperatures yields minoxidil .

Minoxidil has several applications:

- Hair Loss Treatment: It is widely used in formulations for androgenetic alopecia (male and female pattern baldness), available in topical solutions or foams.

- Hypertension Management: As an oral medication for resistant hypertension, it is often prescribed alongside diuretics and beta-blockers to manage potential side effects like tachycardia and fluid retention .

Minoxidil exhibits various interactions that can influence its efficacy and safety profile:

- Drug Interactions: While topical minoxidil generally has minimal interactions with other medications, caution is advised when used with other antihypertensives or medications affecting blood pressure .

- Biological Interactions: Studies indicate that individual variations in sulfotransferase enzyme activity can affect the conversion of minoxidil to its active form, leading to variability in therapeutic outcomes among patients .

Several compounds share similarities with minoxidil in terms of their pharmacological effects or chemical structure:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Finasteride | CHNO | Hair loss treatment | Inhibits type II 5-alpha-reductase |

| Dutasteride | CHNO | Hair loss treatment | Inhibits both type I and II 5-alpha-reductase |

| Propecia | CHNO | Hair loss treatment | Similar mechanism as finasteride |

| Eflornithine | CHNO | Hair removal | Inhibits ornithine decarboxylase |

Minoxidil's uniqueness lies in its dual action as both a vasodilator and a hair growth stimulant through different mechanisms compared to other compounds primarily targeting androgen pathways.

Purity

Color/Form

White to off-white, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.24 (LogP)

log Kow = 1.24

Odor

Appearance

Melting Point

248.0 °C

Storage

UNII

GHS Hazard Statements

H302 (98.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (40%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (41.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Minoxidil is indicated for treatment of hypertension. Because of its serious side effects, minoxidil is not considered to be a primary agent in the treatment of essential hypertension. It is recommended for use only in patients with symptomatic or organ-damaging hypertension not responsive to other treatment. /Included in US product labeling/

Minoxidil is used topically to stimulate regrowth of hair in balding areas of individuals with androgenetic alopecia (male pattern alopecia, hereditary alopecia, common male baldness). The drug is effective in promoting hair regrowth on the vertex (crown) of the scalp but appears to have little or no effect on temporal recession; the efficacy of topical minoxidil therapy for frontal alopecia has not been evaluated objectively to date. There is evidence to suggest that individuals most likely to respond to topical minoxidil therapy are those younger than 40 years of age, those in whom treatment is initiated relatively early (less than 10 years' duration of hair loss), those with a small diameter of baldness (less than 10 cm), and those who have a large number of terminal or indeterminate (intermediate) hairs before initiation of treatment. At least 4 mo of continuous therapy with minoxidil topical solution usually is required for evidence of response; however, treatment for up to a year may be warranted before deciding that the alopecia is unresponsive. While the ultimate benefit of topical minoxidil therapy depends on the subjective perceptions of the treated individual, cosmetically acceptable hair regrowth as determined by study investigators has been reported in approximately one third of individuals after 6-12 mo of twice daily therapy in most clinical studies, and complete coverage of the balding areas of the scalp occurs rarely. Current evidence suggests that such therapy must be continued indefinitely for maintenance of hair growth.

Topically applied minoxidil has been used as a 1, 3, or 5% solution, ointment, or cream to promote hair regrowth in males and females with alopecia areata, including those with the most severe forms, alopecia totalis (complete loss of scalp hair) or alopecia universalis (complete loss of body hair). Overnight petrolatum occlusion of the treated area, which has been reported to enhance efficacy, has been used in some studies. A cosmetically acceptable response to topical minoxidil therapy appears most likely to occur in patients with patchy alopecia areata; patients with total loss of scalp or body hair at baseline (eg; those with alopecia totalis or universalis) usually have the poorest and most delayed response. Efficacy of any therapy in patients with alopecia areata is difficult to evaluate because of the spontaneous hair regrowth and hair loss characteristic of the disease. As in androgenetic alopecia, some patients with alopecia areata receiving treatment with the vehicle alone in controlled studies have had regrowth of terminal hair, and hair loss has resumed in other patients during continued topical minoxidil therapy.

Topical minoxidil therapy has been used as an adjunct to hair transplantation. Limited evidence suggests that the drug may promote better evolution of hair grafts by reducing postoperative shedding of hair and hastening the onset of postshedding hair regrowth.

...The charts of 60 women with a mean age of 58 years who underwent primary cervicofacial rhytidectomy were studied. Either a standard SMAS/flap technique or pliation was done in all cases. Each patient received either 2% or 5% topical minoxidil for 2 weeks before surgery and for 4 weeks after surgery, with a 5-day break period beginning on the day of surgery. Patients were monitored for complications immediately postoperatively and in 3-6 months of follow-up. Almost 80% of the patients underwent SMAS/flap procedures. Transient temporal alopecia was noted in only one patient, 6 weeks after discontinuing minoxidil. This resolved within 4 weeks of its reintroduction. The only other complications noted included minor hematomas (3.3%), skin slough/infection (1.7%), minor transient and localized edema (8.3%), minor ecchymosis (1.7%), a unilateral neuropraxia of the buccal nerve lasting 3 months (1.7%), and a minor temporary unilateral skin depression (1.7%). Side effects of minoxidil were not observed. ...

Pharmacology

Minoxidil is an orally administered vasodilator with hair growth stimulatory and antihypertensive effects. Minoxidil is converted into its active metabolite minoxidil sulphate by sulphotransferase enzymes. Minoxidil sulphate exerts its antihypertensive effect by opening of plasma membrane adenosine triphosphate (ATP)-sensitive potassium channels (KATP channels), thereby directly and rapidly relaxing arteriolar smooth muscle and subsequent reduction of elevated systolic and diastolic blood pressure by decreasing peripheral vascular resistance. This agent's hair growth stimulatory effect may be mediated through its vasodilatory activity, thereby increasing cutaneous blood flow, or due to its direct stimulatory effect on hair follicle cells and forcing them from their resting phase into their active growth phase.

MeSH Pharmacological Classification

ATC Code

C02 - Antihypertensives

C02D - Arteriolar smooth muscle, agents acting on

C02DC - Pyrimidine derivatives

C02DC01 - Minoxidil

D - Dermatologicals

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AX - Other dermatologicals

D11AX01 - Minoxidil

Mechanism of Action

The mechanism(s) by which topically applied minoxidil and/or a metabolite of the drug stimulate vertex hair regrowth in androgenetic (male-pattern) alopecia or other forms of alopecia has not been fully elucidated. However, because minoxidil has stimulated hair regrowth in several forms of alopecia, it appears that the drug acts at the level of the hair follicle, possibly involving direct stimulation of hair follicle epithelial growth. ... While increased scalp blood flow resulting from local vasodilation often has been proposed as a principal mechanism of minoxidil's effect on hair growth, this mechanism has not been substantiated consistently and not all vasodilators produce hypertrichosis.

Studies in animal cell cultures indicate that minoxidil directly induces proliferation of hair epithelial cells near the base of the hair follicle and increases incorporation of cysteine and glycine into the follicle; cysteine residues crosslink to form cystine, which provides strength to the hair shaft. The drug also appears to induce hypertrophy of existing small follicles, prolong the anagen phase of the hair follicle, and accelerate the cyclic turnover of vellus hair follicles, enabling these follicles to produce thick, terminal hair; these effects result in a decrease in vellus hair follicles, an increase in terminal hair follicles, and an increase in the diameter of the hair shaft. Biopsy specimens obtained after topical treatment with minoxidil demonstrate enlargement of preexisting hair follicles but no evidence of new hair follicle formation.

In vitro studies demonstrate different effects of minoxidil on epithelial cells and lymphocytes, which may lead to synergistic effects on hair growth in patients with alopecia areata. In cultures of murine epithelial cells, minoxidil increased cell proliferation, prolonged cell passage time (delayed senescence), and altered cell morphology; the latter 2 effects also have been observed in cultures of human keratinocytes. Human lymphocytes exposed to minoxidil in cell culture demonstrated a modest suppression of mitogen-induced blast formation.

Minoxidil reduces peripheral vascular resistance and blood pressure as a result of a direct vasodilating effect on vascular smooth muscle; like diazoxide and hydralazine, minoxidil's effect on arterioles is greater than on veins. Minoxidil delays the hydrolysis of cyclic 3',5'-adenosine monophosphate and cyclic guanosine monophosphate by inhibiting the enzyme phosphodiesterase, and relaxation of arterial smooth muscle by the drug may be, at least partly, mediated by cyclic 3',5'-adenosinemonophospate. Animal studies indicate that minoxidil does not have CNS or adrenergic neuronal blocking effects.

KEGG Target based Classification of Drugs

ABC transporters

ABCC subfamily

ABCC8(SUR1)/KCNJ11(KIR6.2) [HSA:6833 3767] [KO:K05032 K05004]

Pictograms

Irritant;Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Drug Warnings

Individuals receiving topical minoxidil therapy and their clinician should be aware of the manifestations of common and otherwise potentially serious adverse effects associated with systemic minoxidil therapy, particularly sodium and water retention, weight gain, local or generalized edema, pericardial effusion, pericarditis, tamponade, tachycardia, and increased frequency or development of angina. ... While such effects generally appear to be unlikely during topical minoxidil therapy, certain individuals may be at increased risk of their development because of underlying disease, sensitivity to the drug, or achievement of higher than usual systemic concentrations (eg; secondary to misuse or enhanced percutaneous penetration of topical drug). Individuals receiving topical minoxidil therapy should be advised to watch for and report the occurrence of increased heart rate, weight gain, difficulty in breathing (especially when lying down), worsening or development of angina pectoris, edema (swelling) of the face, hands, ankles, or abdomen, or other systemic effects and should be monitored 1 mo after initiating therapy and at least every 6 mo thereafter for the possible development of such effects. If systemic effects occur, topical minoxidil therapy should be discontinued.

As with other topically applied drugs, inflammation or disease processes associated with decreased integrity of the epidermal barrier (eg; excoriations of the scalp, severe sunburn, scalp psoriasis) may increase percutaneous absorption of minoxidil and potentially increase the likelihood of systemic adverse effects.

In evaluating females in whom androgenetic alopecia is suspected, the possibility of an underlying endocrine abnormality such as Cushing's disease, polycystic ovary (Stein-Leventhal) syndrome, hypothyroidism, or an androgen secreting tumor should be considered.

For more Drug Warnings (Complete) data for MINOXIDIL (14 total), please visit the HSDB record page.

Biological Half Life

In one study in patients with various degrees of renal function (eg; normal to uremic), the mean plasma half-life of minoxidil and its metabolites was 4.2 hr.

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: minoxidil; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards

Analyte: minoxidil; matrix: pharmaceutical preparation (topical solution); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

Analyte: minoxidil; matrix: pharmaceutical preparation (topical solution); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for MINOXIDIL (7 total), please visit the HSDB record page.

Interactions

No drug interactions have been reported in patients receiving minoxidil topical solution concurrently with other drugs. However, the possibility exists theoretically that following topical application, systemically absorbed minoxidil could interact with other concomitantly administered drugs (eg; potentiation of orthostatic hypotension in patients receiving concomitant guanethidine therapy).

When minoxidil is administered with diuretics or other hypotensive drugs, the hypotensive effect of minoxidil is increased. The effect is usually used to therapeutic advantage, but careful adjustment of dosage is necessary when these drugs are used concomitantly. Minoxidil should be administered with caution to patients receiving guanethidine, since concurrent use may cause profound orthostatic hypotensive effects. If possible, guanethidine should be withdrawn several days (1-3 wk) before minoxidil therapy is begun.

Minoxidil-induced stimulation of hair growth does not appear to depend on interference with the action of androgens on the hair follicle epithelium since patients receiving the drug do not develop abnormal serum androgen concentrations or abnormal urinary excretion of 17-hydroxysteroids and 17-ketosteroids. In addition, the drug can induce hair regrowth in androgen independent forms of alopecia (eg; alopecia areata).

Minoxidil, when used with diuretics or other antihypertensive agents, may induce a profoundly hypotensive state. With guanethidine, orthostatic hypotension may be severe and prolonged.

Stability Shelf Life

Extemporaneous formulations of minoxidil have been reported to have variable stability, depending on the vehicle and method of preparation, and the FDA requests that physicians and pharmacists refrain from preparing extemporaneous topical formulations using commercially available minoxidil tablets.

Minoxidil tablets should be stored in well-closed containers at 15-30 °C.

Dates

[Clinical effects of follicle unit extraction transplantation combined with recombinant bovine basic fibroblast growth factor and minoxidil in the treatment of secondary cicatricial alopecia]

Q Yang, P Xue, W J Dou, X Fan, B Q SongPMID: 34404166 DOI: 10.3760/cma.j.cn501120-20210416-00132

Abstract

To explore the clinical effects of follicle unit extraction (FUE) transplantation combined with recombinant bovine basic fibroblast growth factor (rb-bFGF) gel and minoxidil tincture in treating secondary cicatricial alopecia (hereinafter referred to as cicatricial alopecia).A retrospective observational study was conducted. According to the different treatment methods, 50 cicatricial alopecia patients who met the inclusion criteria and only underwent FUE transplantation in the First Affiliated Hospital of Air Force Medical University from March 2013 to April 2017 were recruited into FUE alone group (26 males and 24 females, aged (28±13) years), and 50 cicatricial alopecia patients who met the inclusion criteria and underwent FUE transplantation+rb-bFGF gel during 1 to 14 days after surgery+minoxidil tincture during 15 to 180 days after surgery in this hospital from May 2017 to April 2020 were recruited into FUE+rb-bFGF+minoxidil group (32 males and 18 females, aged (27±9) years). Hair loss rates in post surgery month (PSM) 3 and 6, hair survival rates and satisfaction rates of patients in PSM 12, and the adverse effect rates of patients in the 2 groups within PSM 12 were observed and calculated. Data were statistically analyzed with chi-square test, Fisher's exact probability test, and independent sample

test.

In PSM 3 and 6, the hair loss rates of patients in FUE alone group were significantly higher than those in FUE+rb-bFGF+minoxidil group, respectively (

=70.850, 42.610,

<0.01). In PSM 12, the hair survival rate of patients in FUE+rb-bFGF+minoxidil group was (91.0±2.8)%, which was significantly higher than (80.9±6.9)% in FUE alone group (

=9.665,

<0.01). In PSM 12, 25 patients were very satisfied, 12 patients were fairly satisfied, 10 patients were slightly satisfied, 2 patients were not satisfied, and 1 patient was very unsatisfied in FUE alone group; 42 patients were very satisfied, 5 patients were fairly satisfied, and 3 patients were slightly satisfied in FUE+rb-bFGF+minoxidil group. The satisfaction rate of patients in FUE alone group was 74% (37/50), which was significantly lower than 94% (47/50) in FUE+rb-bFGF+minoxidil group (

<0.01). Within PSM 12, compared with those in FUE+rb-bFGF+minoxidil group, the incidence rates of folliculitis, abnormal growth direction, and skin necrosis in transplant site were not obviously changed in FUE alone group (

>0.05), while the incidence of scar in donor site was significantly higher (

<0.05).

Compared with FUE transplantation alone, FUE transplantation combined with rb-bFGF and minoxidil can reduce the hair loss rate, improve the hair survival rate and the satisfaction rate of patients with cicatricial alopecia after FUE transplantation, with less adverse effects, thus are good for cicatricial alopecia treatment.

Stability Evaluation of Minoxidil in FOAMIL Form Base with Bracketing Study Design

Rodrigo Lupatini, Raman Sidhu, Harshad Patel, Katia BicharPMID: 34125714 DOI:

Abstract

Topical minoxidil is a common medication prescribed for treating hair loss-related problems. Currently a wide range of minoxidil concentrations (2% to 15%) have been prescribed for the topical treatment of hair loss, but the majority of minoxidil solutions contain potential skin irritating inactive ingredients such as propylene glycol and high amounts of alcohol that may cause undesirable side effects. In order to minimize these side effects, FOAMIL, a propylene glycol-free and alcohol-reduced foam vehicle, was developed to compound minoxidil solutions of varying dosages. Since long-term use of this drug is necessary to maintain the clinical results, the objective of this study was to conduct a 180-day bracketed validated stability-indicating study of four compounded minoxidil solutions (2%, 5.5%, 6%, 15%) in FOAMIL. The samples were prepared by mixing the minoxidil with an appropriate amount of FOAMIL without any heating or filtration process. The obtained preparations were packaged into 100-mL foamer bottles before sending out for physicochemical analyses at pre-determined time points (days; 0, 30, 60, 90, 120, 150, and 180) and antimicrobial effectiveness testing to thirdparty independent analytical laboratories. Our results showed that the strength of all minoxidil solutions remained within the United States Pharmacopeia specification (90% to 110%) for 180 days. There were no significant changes in pH measurements and physical stability (color, odor, precipitation). Antimicrobial effectiveness of the preservative system also met the United States Pharmacopeia requirements at the end of the 180-day stability study for all concentrations. Based on the U.S. Food and Drug Administration's guidance on bracketed study design, the findings of this study show that any concentration of minoxidil at or between 2% to 5.5% and 6% to 15% in FOAMIL can be considered stable for at least 180 days when stored at ambient condition.Nitric oxide-dependent vasodilation induced by minoxidil in isolated rat aorta

Soo Hee Lee, Seong-Ho Ok, Dawon Kang, Hyun-Jin Kim, Seung Hyun Ahn, Sung Il Bae, Ji-Yoon Kim, Eun-Jin Kim, Sunmin Kim, Yeran Hwag, Ju-Tae SohnPMID: 34100376 DOI: 10.4149/gpb_2021012

Abstract

We examined the effect of endothelium and lipid emulsion on vasodilation induced by minoxidil at a toxic dose and determined the underlying mechanism. The effects of endothelial denudation, NW-nitro-L-arginine methyl ester (L-NAME), methylene blue, 1H-[1,2,4]oxadiazolo[4,3-a] quinoxalin-1-one (ODQ), and glibenclamide, alone or in combination, on minoxidil-induced vasodilation in endothelium-intact rat aorta were examined. Additionally, the effects of lipid emulsion on minoxidil-induced membrane hyperpolarization and minoxidil concentration were examined. The vasodilatory effects of minoxidil at the toxic dose were higher in endothelium-intact aorta than in endothelium-denuded aorta. L-NAME, methylene blue, ODQ, and glibenclamide attenuated minoxidil-induced vasodilation of endothelium-intact rat aorta. Combined treatment with L-NAME and glibenclamide almost eliminated minoxidil-induced vasodilation. However, lipid emulsion pretreatment did not significantly alter minoxidil-induced vasodilation. Lipid emulsion did not significantly alter minoxidil-induced membrane hyperpolarization and minoxidil concentration. Overall, minoxidil-induced vasodilation is mediated by ATP-sensitive potassium channels and pathways involving nitric oxide and guanylate cyclase.Diagnosis and Treatment of Nonscarring Hair Loss in Primary Care in 2021

Paradi Mirmirani, Jennifer FuPMID: 33651080 DOI: 10.1001/jama.2020.19313

Abstract

Review of oral minoxidil as treatment of hair disorders: in search of the perfect dose

A Villani, G Fabbrocini, J Ocampo-Candiani, A Ruggiero, S S Ocampo-GarzaPMID: 33660357 DOI: 10.1111/jdv.17216

Abstract

Topical minoxidil has been used for many years as treatment for different hair disorders. Even though it is an effective therapy, many patients show poor compliance due to the cosmesis, cost and side-effects. During the last few years, low-dose oral minoxidil has proven to be an alternative for patients with alopecia. We performed a literature search including all the articles that used oral minoxidil as a primary treatment in various hair diseases in order to evaluate the efficacy and safety of low-dose oral minoxidil as an alternative to topical minoxidil. Androgenetic alopecia was the most common studied condition, but others included telogen effluvium, tractional alopecia, postchemotherapy-induced alopecia, monilethrix, loose anagen hair syndrome, alopecia areata and scarring alopecias (frontal fibrosing alopecia and lichen planopilaris). Larger randomized comparative studies including standardized objective measurements should be done in order to clarify the best treatment protocol, including dosage and treatment duration. Oral minoxidil has proven to be a successful and well-tolerated alternative for patients with hair loss, including those with poor adherence to other therapies. Different dosing regimens have been utilized in scarring and non-scarring alopecia, varying from 0.25 to 5 mg daily. Higher doses have not been studied in men or women. Available literature suggests women require lower doses, from 0.25 to 2.5 mg daily, while men require higher doses for maximal efficacy, from 1.25 to 5 mg a day."Comparison of QR 678

Debraj Shome, Rinky Kapoor, Komal Doshi, Ghanshyam Patel, Sapna Vadera, Vaibhav KumarPMID: 33864424 DOI: 10.1111/jocd.14154

Abstract

Safety of low-dose oral minoxidil for hair loss: A multicenter study of 1404 patients

Sergio Vañó-Galván, Rodrigo Pirmez, Angela Hermosa-Gelbard, Óscar M Moreno-Arrones, David Saceda-Corralo, Rita Rodrigues-Barata, Juan Jimenez-Cauhe, Wei L Koh, Janina E Poa, Rebekka Jerjen, Lara Trindade de Carvalho, Jared Marc John, Corina I Salas-Callo, Colombina Vincenzi, Lu Yin, Kristen Lo-Sicco, Anna Waskiel-Burnat, Michela Starace, Jose Luis Zamorano, Pedro Jaén-Olasolo, Bianca Maria Piraccini, Lidia Rudnicka, Jerry Shapiro, Antonella Tosti, Rodney Sinclair, Bevin BhoyrulPMID: 33639244 DOI: 10.1016/j.jaad.2021.02.054

Abstract

The major concern regarding the use of low-dose oral minoxidil (LDOM) for the treatment of hair loss is the potential risk of systemic adverse effects.To describe the safety of LDOM for the treatment of hair loss in a large cohort of patients.

Retrospective multicenter study of patients treated with LDOM for at least 3 months for any type of alopecia.

A total of 1404 patients (943 women [67.2%] and 461 men [32.8%]) with a mean age of 43 years (range 8-86) were included. The dose of LDOM was titrated in 1065 patients, allowing the analysis of 2469 different cases. The most frequent adverse effect was hypertrichosis (15.1%), which led to treatment withdrawal in 14 patients (0.5%). Systemic adverse effects included lightheadedness (1.7%), fluid retention (1.3%), tachycardia (0.9%), headache (0.4%), periorbital edema (0.3%), and insomnia (0.2%), leading to drug discontinuation in 29 patients (1.2%). No life-threatening adverse effects were observed.

Retrospective design and lack of a control group.

LDOM has a good safety profile as a treatment for hair loss. Systemic adverse effects were infrequent and only 1.7% of patients discontinued treatment owing to adverse effects.

Treatments for alopecia areata: A systematic review and network meta-analysis

Takeshi Fukumoto, Rie Fukumoto, Elizabeth Magno, Masahiro Oka, Chikako Nishigori, Nobuyuki HoritaPMID: 33631058 DOI: 10.1111/dth.14916

Abstract

Existing guidelines form no consensus for alopecia areata (AA) treatment due to the absence of a universal standard treatment and arbitrary selection of reference arms in randomized control trials (RCTs). The aim is to identify the best treatment and to rank treatments using systematic review and network meta-analysis. Data were extracted by the two investigators independently. Odds ratio (OR) of treatment success rate was pooled using the frequentist weighted least squares approach to random-model network meta-analysis. RCTs providing data of treatment success rate from PubMed, EMBASE, Web of Science, and manual search were included. About 54 RCTs consisting of 49 treatments and 3149 patients were included. Pentoxifylline plus topical corticosteroids had the highest treatment success rate compared with "no treatment," followed by pentoxifylline alone, topical calcipotriol plus narrowband ultraviolet radiation B phototherapy, topical calcipotriol, intralesional corticosteroids, systemic corticosteroids, minoxidil plus topical corticosteroids, topical bimatoprost, psoralen ultraviolet radiation A phototherapy, and tofacitinib. Even with the network meta-analysis, the best treatment because of independent loops and wide confidence intervals could not be identified. Treatment options above may be reasonable strategies, but further comparison is required.Therapeutic management in paediatric alopecia areata: A systematic review

A Waśkiel-Burnat, M Kołodziejak, M Sikora, A Stochmal, A Rakowska, M Olszewska, L RudnickaPMID: 33630354 DOI: 10.1111/jdv.17187

Abstract

Alopecia areata is the third most common cause of dermatology consultations in children but the treatment of paediatric alopecia areata remains challenging. A systematic review of the literature about the treatment of alopecia areata in children (≤18 years old) was performed on 11 May 2020 by searching the PubMed, Scopus and EBSCO databases. The terms used for the search were: 'alopecia areata', 'alopecia totalis' or 'alopecia universalis' combined with 'paediatric', 'children' or 'childhood'. A total of 89 articles were included in final evaluation. The most commonly assessed treatment options in paediatric alopecia areata were topical immunotherapy (response rate in monotherapy: 54%; 187/345) intralesional glucocorticosteroids (75%; 211/280), systemic glucocorticosteroids (73%; 102/140), and anthralin (42%; 31/74). Topical glucocorticosteroids (81%; 35/43), systemic Janus kinase (JAK) inhibitors (90%; 27/30), topical calcineurin inhibitors (42%; 8/19), topical JAK inhibitors (65%; 11/17), PUVA therapy (56%; 9/16) and 308-nm excimer laser (77%; 10/13) were also evaluated. Additionally, evaluation in smaller numbers of paediatric patients included methotrexate (100%; 10/10), topical minoxidil (44%; 4/9) and cyclosporine (83%; 5/6). There were limited data considering children with alopecia areata treated with azathioprine, hydroxychloroquine, topical sildenafil, topical prostaglandin analogues, fractional carbon dioxide laser, leflunomide, mesalazine, apremilast, dupilumab, ustekinumab, efalizumab, botulinum toxin, and compound glycyrrhizin. On the basis of the limited data available glucocorticosteroids (systemic, intralesional or topical) and JAK inhibitors (systemic or topical) may be considered the best documented and most effective treatment options in alopecia areata in children. There are no sufficient paediatric data to compare treatment safety and relapse rates in these therapeutic modalities.Investigating the Safety and Efficacy of Platelet-Rich Plasma (PRP) Treatment for Female Androgenetic Alopecia: Review of the Literature

Santo Raffaele Mercuri, Giovanni Paolino, Matteo Riccardo Di Nicola, Laura VollonoPMID: 33806169 DOI: 10.3390/medicina57040311

Abstract

: female androgenetic alopecia (FAGA) is a common cause of non-scarring alopecia in women, affecting approximately 40% of women by age 50, bearing a significant psychosocial burden on affected patients. Platelet-rich plasma (PRP) has been widely investigated as a potential effective treatment for several dermatological conditions, including male androgenetic alopecia (MAGA). However, few studies have been conducted focusing on the use of PRP in FAGA. The aim of this review was to identify reports that investigated the use of PRP for the treatment of FAGA.: Electronic databases of MEDLINE, EMBASE, and Cochrane Central Register of Controlled Trials (CENTRAL) from inception to September 2020 have been searched using different combinations of the following terms: "androgenetic alopecia," "FAGA," "female pattern hair loss," "platelet-rich fibrin," "platelet-rich plasma," and "PRP".

: Eight (

= 8) clinical studies consistent with our research were identified. A total of 197 subjects has been enrolled in the included studies. All of them were adult female patients (mean age: 38.9) affected by female pattern hair loss. PRP is a well-tolerated procedure which showed promising results in males-only and mixed populations of AGA patients. PRP showed to produce high levels of satisfaction and improvement in the quality of life in patients affected by FAGA. In the light of this evidence, PRP may be proposed in patients who did not respond or did not tolerate topical minoxidil, as well as in combination with topical and oral treatments.